molecular formula C14H12ClFN2O4 B3351569 1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione CAS No. 374717-83-6

1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione

Cat. No.: B3351569
CAS No.: 374717-83-6
M. Wt: 326.71 g/mol
InChI Key: GGAYJBACFRASPZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenyl Ring: The starting material, 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline, is synthesized through a series of halogenation and etherification reactions.

    Imidazolidine Ring Formation: The phenyl ring is then reacted with urea or a similar reagent under acidic or basic conditions to form the imidazolidine ring.

    Trione Formation: The final step involves the oxidation of the imidazolidine ring to introduce the trione functionality, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trione functionality.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid functionalities, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4-dione: Lacks one keto group compared to the trione derivative.

    1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,5-dione: Lacks one keto group compared to the trione derivative.

    1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-4,5-dione: Lacks one keto group compared to the trione derivative.

Uniqueness

1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione is unique due to the presence of three keto groups, which may enhance its reactivity and potential biological activity compared to similar compounds with fewer keto groups.

Properties

IUPAC Name

1-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O4/c15-8-5-9(16)10(18-13(20)12(19)17-14(18)21)6-11(8)22-7-3-1-2-4-7/h5-7H,1-4H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAYJBACFRASPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C(=C2)N3C(=O)C(=O)NC3=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593706
Record name 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374717-83-6
Record name 1-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione
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1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione
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1-(4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl)imidazolidine-2,4,5-trione

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